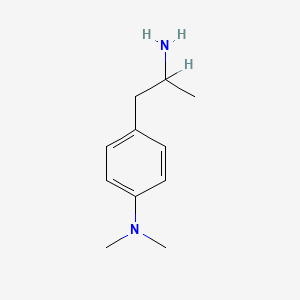

4-(2-aminopropyl)-N,N-dimethylaniline

説明

BenchChem offers high-quality 4-(2-aminopropyl)-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminopropyl)-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZBJXQDQJZOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388817 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57580-63-9 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-aminopropyl)-N,N-dimethylaniline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(2-aminopropyl)-N,N-dimethylaniline. This compound, featuring a substituted phenethylamine backbone, is of significant interest to researchers in medicinal chemistry and drug development due to its structural relation to known psychoactive compounds and its potential as a precursor in organic synthesis. This document details its physicochemical characteristics, presents a plausible synthetic route with step-by-step protocols, and outlines modern analytical methodologies for its characterization and quantification. Emphasis is placed on the rationale behind experimental procedures, ensuring a deep understanding of the underlying chemical principles for professionals in the field.

Chemical Identity and Structure

4-(2-aminopropyl)-N,N-dimethylaniline is a substituted aromatic amine. Its structure consists of an N,N-dimethylaniline core with a 2-aminopropyl group attached at the para-position of the phenyl ring. This unique combination of a tertiary aromatic amine and a primary aliphatic amine gives the molecule distinct chemical properties and multiple reactive sites.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-aminopropyl)-N,N-dimethylaniline | [1] |

| CAS Number | 57580-63-9 | [1] |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Canonical SMILES | CC(CC1=CC=C(C=C1)N(C)C)N | [1] |

| InChIKey | RWZBJXQDQJZOLY-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated through computational models, which are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 178.146998583 Da | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

Synthesis and Purification

Synthetic Strategy

The core strategy involves two key transformations:

-

Friedel-Crafts Acylation: Introduction of a propanoyl group onto the electron-rich N,N-dimethylaniline ring. The strong activating and para-directing effect of the dimethylamino group ensures high regioselectivity.

-

Reductive Amination: Conversion of the resulting ketone into the target primary amine. This is a classic and efficient method for amine synthesis from carbonyl compounds.

This approach is logical because it utilizes the inherent reactivity of the starting material to build the desired carbon skeleton, followed by a reliable functional group transformation.

Sources

Technical Monograph: 4-(2-aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9)

[1]

Executive Summary & Chemical Identity[1][2]

4-(2-aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9), frequently referred to in literature as 4-dimethylaminoamphetamine or p-DMAA , is a substituted phenethylamine derivative. Structurally, it consists of an amphetamine backbone with a dimethylamino substitution at the para position of the phenyl ring.

This compound serves as a critical probe in neuropharmacology, specifically for investigating Structure-Activity Relationships (SAR) within the serotonin (5-HT) and dopamine (DA) transporter systems. Unlike its halogenated analogs (e.g., p-chloroamphetamine), the dimethylamino substituent introduces significant steric bulk and electron-donating character, altering its interaction profile with the serotonin transporter (SERT).

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 4-(2-aminopropyl)-N,N-dimethylaniline |

| CAS Number | 57580-63-9 |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| Appearance | Pale yellow oil (free base) / White crystalline solid (HCl salt) |

| Solubility | Soluble in EtOH, DMSO, dilute HCl; Insoluble in H₂O (free base) |

| pKa (Calc) | ~9.8 (amine), ~5.1 (aniline nitrogen) |

Pharmacological Mechanism: Monoamine Transporter Interaction

To understand the utility of CAS 57580-63-9, one must understand its mechanism as a substrate-type releasing agent.

Mechanism of Action

p-DMAA functions primarily as a substrate for the Serotonin Transporter (SERT) and, to a lesser extent, the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Translocation: The compound mimics endogenous serotonin, binding to the orthosteric site of the transporter.

-

Reverse Transport: Once internalized, it disrupts the VMAT2 (Vesicular Monoamine Transporter 2) gradient, causing cytosolic accumulation of monoamines.

-

Efflux: This accumulation reverses the transporter flux, pumping neurotransmitters out of the neuron into the synaptic cleft.

This mechanism distinguishes it from reuptake inhibitors (like cocaine or fluoxetine), which merely block the transporter.

Signaling Pathway Visualization

The following diagram illustrates the competitive substrate mechanism at the synaptic cleft.

Figure 1: Mechanism of p-DMAA induced serotonin efflux via transporter reversal.

Synthesis Protocol (Self-Validating System)

Disclaimer: The following protocol is for authorized research purposes only. The synthesis of amphetamine derivatives is strictly regulated in most jurisdictions.

The most robust route to CAS 57580-63-9 utilizes the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This method is preferred over the Leuckart reaction for substituted benzaldehydes due to higher stereochemical control and yield.

Precursors

-

Starting Material: 4-(Dimethylamino)benzaldehyde (Ehrlich's Reagent precursor).

-

Reagent A: Nitroethane (Source of the carbon chain).

-

Catalyst: Ammonium Acetate (NH₄OAc).

-

Reductant: Lithium Aluminum Hydride (LiAlH₄).

Step-by-Step Methodology

Phase 1: Formation of the Nitropropene Intermediate

-

Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Solvation: Dissolve 0.1 mol of 4-(dimethylamino)benzaldehyde in 150 mL of glacial acetic acid or toluene.

-

Addition: Add 0.15 mol of nitroethane and 0.05 mol of ammonium acetate.

-

Reflux: Heat to reflux (approx. 100-110°C) for 4 hours. Monitor the collection of water in the Dean-Stark trap to verify condensation.

-

Checkpoint: The solution should darken to a deep orange/red, indicating the formation of the conjugated nitroalkene.

-

-

Isolation: Remove solvent in vacuo. Recrystallize the residue from hot ethanol.

-

Target: 1-(4-dimethylaminophenyl)-2-nitropropene. (Bright orange needles).

-

Phase 2: Reduction to the Amine

-

Inert Atmosphere: Purge a 1L 3-neck flask with dry Nitrogen or Argon.

-

Catalyst Prep: Suspend 0.4 mol LiAlH₄ in 300 mL anhydrous THF (Tetrahydrofuran). Chill to 0°C.

-

Addition: Dissolve the nitropropene intermediate (from Phase 1) in anhydrous THF. Add dropwise to the LiAlH₄ suspension.

-

Safety: This reaction is highly exothermic. Maintain temp < 20°C.

-

-

Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

x mL Water

-

x mL 15% NaOH

-

3x mL Water

-

(Where x = weight of LiAlH₄ in grams).

-

-

Purification: Filter the granular precipitate. Acidify the filtrate with HCl gas to precipitate the dihydrochloride salt of p-DMAA.

Synthesis Workflow Diagram

Figure 2: Synthetic route via nitropropene reduction.

Safety & Handling Protocol

Working with CAS 57580-63-9 requires strict adherence to biosafety protocols due to its activity on the central nervous system.

Toxicological Hazards[10]

-

Serotonin Syndrome Risk: As a potent releaser, accidental exposure can precipitate serotonin toxicity (hyperthermia, rigidity, clonus).

-

Neurotoxicity: While the dimethyl group adds bulk, para-substituted amphetamines are historically associated with serotonergic neurotoxicity (depletion of 5-HT terminals). Treat as a potential neurotoxin.[1][2]

Emergency Response

-

Inhalation: Remove to fresh air immediately.

-

Skin Contact: Wash with soap and water. Do not use alcohol (increases absorption).

-

Antidote Protocol (Theoretical): In case of severe serotonin syndrome, 5-HT2A antagonists (e.g., Cyproheptadine) are the clinical standard for management, though no specific antidote for this compound exists.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3043612, 4-(2-aminopropyl)-N,N-dimethylaniline. Retrieved from [Link]

- Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. (Foundational text on substituted amphetamine SAR).

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general nitropropene reduction methodologies).

-

Fleckenstein, A. E., et al. (2007). New Insights into the Mechanism of Action of Amphetamines. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

Technical Monograph: 4-(2-Aminopropyl)-N,N-dimethylaniline (4-DMA)

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals.

Executive Summary & Chemical Identity

4-(2-Aminopropyl)-N,N-dimethylaniline (also known as 4-DMA or p-Dimethylaminoamphetamine ) is a psychoactive substituted amphetamine characterized by the presence of a dimethylamino group at the para position of the phenyl ring. Unlike its isomer N,N-dimethylamphetamine (where methylation occurs on the amine tail), 4-DMA possesses a primary amine on the alkyl chain, retaining significant affinity for monoamine transporters.

Originally synthesized and characterized in the early 1960s during the search for novel anorexigenic agents, 4-DMA exhibits a pharmacological profile distinct from classical psychostimulants, sharing structural homology with known serotonergic neurotoxins such as p-chloroamphetamine (PCA).

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | 4-(2-aminopropyl)-N,N-dimethylaniline |

| Systematic Name | [4-(Dimethylamino)phenyl]propan-2-amine |

| Common Synonyms | 4-DMA; p-Dimethylaminoamphetamine; 4-Dimethylaminophenylisopropylamine |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| SMILES | CN(C)C1=CC=C(CC(N)C)C=C1 |

Physicochemical Properties

The following data points are derived from the foundational characterization by Holland et al. (1963) and subsequent homologous series analysis.

| Property | Specification |

| Appearance | Pale yellow oil (free base); White crystalline solid (HCl salt) |

| Boiling Point | 104–108 °C at 0.2 mmHg (Free Base) |

| Melting Point | 220–221 °C (Dihydrochloride salt) |

| Solubility | Soluble in EtOH, DMSO, dilute acids; Sparingly soluble in H₂O (Free Base) |

| pKa (Calc) | ~9.8 (Primary amine), ~5.2 (Aniline nitrogen) |

Synthesis & Characterization Protocol

Role: Senior Application Scientist Context: The synthesis of 4-DMA requires navigating the electronic effects of the strongly electron-donating dimethylamino group. The standard Henry Reaction (nitroaldol condensation) followed by hydride reduction is the most robust route for research-scale production.

Synthetic Route: The "Nitropropene" Pathway

The electron-rich nature of the p-dimethylaminobenzaldehyde precursor facilitates the condensation step but requires careful temperature control to prevent polymerization.

Figure 1: Step-wise synthesis workflow from aldehyde precursor to isolated salt.

Detailed Protocol

Step 1: Condensation (Henry Reaction)

-

Reagents: Dissolve p-dimethylaminobenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in nitroethane (excess, acting as solvent/reagent).

-

Conditions: Heat to gentle reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (vanishing aldehyde spot).

-

Isolation: Remove excess nitroethane under reduced pressure. The residue typically solidifies upon cooling. Recrystallize the bright orange/red intermediate (nitropropene) from ethanol.

-

Mechanistic Note: The dimethylamino group stabilizes the intermediate carbocation but can lead to side reactions if the temperature spikes >120°C.

-

Step 2: Reduction

-

Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF under inert atmosphere (N₂ or Ar).

-

Addition: Add the nitropropene intermediate dropwise as a THF solution. Maintain a gentle reflux; the reaction is exothermic.

-

Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter the aluminum salts.

-

Extraction: Acidify the filtrate (HCl), wash with ether (removes non-basic impurities), then basify (NaOH) and extract into DCM.

-

Salt Formation: Dry the organic layer (MgSO₄), evaporate, and treat the resulting oil with anhydrous HCl gas in isopropanol to precipitate the dihydrochloride salt.

Pharmacological Mechanism of Action

Mechanism: Substrate-Type Monoamine Releaser 4-DMA functions primarily as a substrate for monoamine transporters (SERT, DAT, NET). Unlike simple reuptake inhibitors (e.g., cocaine), 4-DMA enters the presynaptic neuron and triggers the reversal of transporter flux.

Structure-Activity Relationship (SAR)

-

Alpha-Methyl Group: Protects against MAO-mediated deamination, increasing oral bioavailability and duration of action.

-

Para-Dimethylamino Group: This bulky, electron-donating substituent shifts selectivity towards the Serotonin Transporter (SERT). This mirrors the SAR seen in p-methoxyamphetamine (PMA) and p-chloroamphetamine (PCA), suggesting 4-DMA is likely a potent serotonin releasing agent (SRA).

Synaptic Signaling Pathway

The following diagram illustrates the cascade of events leading to monoamine efflux.

Figure 2: Mechanism of transporter reversal and serotonin efflux induced by 4-DMA.

Toxicology & Safety Profile

Critical Warning: Researchers must treat 4-DMA with the same precautions used for known neurotoxins (e.g., PCA).

-

Serotonergic Neurotoxicity:

-

Para-substituted amphetamines with high SERT affinity often cause long-term depletion of tryptophan hydroxylase (TPH) and destruction of 5-HT axon terminals.

-

Hypothesis: Given the structural similarity to PCA, 4-DMA poses a high risk of oxidative stress-induced neurotoxicity.

-

-

Hyperthermia:

-

Serotonin syndrome is a primary acute risk. In rodent models, related compounds induce fatal hyperthermia at high doses.

-

-

Cardiovascular:

-

Sympathomimetic effects (norepinephrine release) may lead to hypertensive crisis.

-

Handling Protocol:

-

PPE: Full respiratory protection (N95/P100) and nitrile gloves are mandatory.

-

Containment: All weighing and synthesis steps involving the free base must occur in a fume hood.

-

Deactivation: Acidify waste streams to ensure the amine is protonated and non-volatile before disposal.

References

-

Holland, G. F., Buck, C. J., & Weissman, A. (1963). Anorexigenic agents.[1][2] Phenethylamine congeners.[1][2] Journal of Medicinal Chemistry, 6(5), 519-524.

-

PubChem. (n.d.). Compound Summary: 4-(2-aminopropyl)-N,N-dimethylaniline.[3][4][5] National Library of Medicine.

-

Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines.[6][7] Annual Review of Pharmacology and Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Characterization of 4-Methylthioamphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 53485-00-0,N-(3-isothiocyanatopropyl)-N-methylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Methamphetamine and MDMA (ecstasy) neurotoxicity: 'of mice and men' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 13C NMR Analysis of 4-(2-aminopropyl)-N,N-dimethylaniline

Abstract

This technical guide offers a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(2-aminopropyl)-N,N-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed protocol for acquiring and interpreting the 13C NMR spectrum of this compound. Beyond a mere recitation of steps, this guide delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical approach. By integrating foundational NMR principles with practical, field-tested insights and supporting key claims with authoritative citations, this whitepaper aims to be an essential resource for the structural elucidation and purity assessment of 4-(2-aminopropyl)-N,N-dimethylaniline.

Introduction: The Analytical Imperative for 4-(2-aminopropyl)-N,N-dimethylaniline

4-(2-aminopropyl)-N,N-dimethylaniline is a substituted phenethylamine derivative with a molecular architecture that presents unique analytical challenges and holds significant interest in diverse research domains, including medicinal chemistry and materials science. The molecule's structure, featuring a chiral center, an electron-rich aromatic system, and multiple nitrogen environments, demands a sophisticated and unambiguous analytical methodology for its characterization. 13C NMR spectroscopy emerges as a premier, non-destructive technique for this purpose, providing a definitive fingerprint of the carbon skeleton.

A precise and complete assignment of the 13C NMR spectrum is fundamental for verifying the molecular identity, quantifying purity, and understanding the electronic and steric properties of 4-(2-aminopropyl)-N,N-dimethylaniline. This guide provides a detailed roadmap for achieving a high-quality spectrum and interpreting its nuances with scientific rigor.

Foundational Principles: Deciphering the 13C NMR Spectrum

13C NMR spectroscopy observes the nuclear spin of the 13C isotope, which, despite its low natural abundance (approximately 1.1%), provides invaluable structural information. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment, making it a powerful probe of molecular structure.

For 4-(2-aminopropyl)-N,N-dimethylaniline, the following structural motifs are key determinants of the 13C NMR spectrum:

-

The Substituted Aromatic Ring: The para-disubstituted benzene ring will exhibit four distinct signals for the six aromatic carbons. The potent electron-donating N,N-dimethylamino group will cause a significant shielding (upfield shift) of the ortho (C3, C5) and para (relative to the aminopropyl group, which is the ipso-carbon C4) carbons, and a deshielding (downfield shift) of the ipso-carbon (C1) and the meta carbons (C2, C6).

-

The N,N-dimethylamino Moiety: The two methyl carbons attached to the nitrogen are chemically equivalent and will appear as a single resonance. Their chemical shift is characteristic of N-alkyl groups on an aromatic ring.

-

The 2-aminopropyl Side Chain: This aliphatic chain comprises three distinct carbon environments: a primary methyl (CH3), a secondary methine (CH), and a primary methylene (CH2). The electronegativity of the adjacent amino group will influence the chemical shifts of the methine and methylene carbons.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

This protocol is designed to generate a high-quality 13C NMR spectrum of 4-(2-aminopropyl)-N,N-dimethylaniline, with an emphasis on the rationale behind each procedural step to foster a deeper understanding of the experiment.

Sample Preparation: The Cornerstone of Quality Spectra

Meticulous sample preparation is critical for obtaining a spectrum with high resolution and an excellent signal-to-noise ratio.

Step-by-Step Methodology:

-

Compound Integrity: Begin with a sample of 4-(2-aminopropyl)-N,N-dimethylaniline of the highest possible purity to avoid confounding signals from impurities.

-

Analyte Quantity: Accurately weigh 15-30 mg of the compound. This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe on modern NMR spectrometers.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a highly suitable solvent for this analyte due to its excellent dissolving power for anilines and its single, well-characterized residual solvent peak. The deuterium signal provides the lock signal for the spectrometer.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCl3 within a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure complete dissolution and a uniform solution by gentle vortexing or brief sonication.

-

Particulate Removal (Recommended): To prevent magnetic field distortions and improve shimming, filter the solution through a small plug of glass wool into the final NMR tube if any solid particles are observed.

Spectrometer Configuration and Data Acquisition

The following acquisition parameters are recommended for a standard 13C NMR experiment on a 400-600 MHz instrument.

Table 1: Recommended 13C NMR Acquisition Parameters

| Parameter | Recommended Value | Justification |

| Pulse Program | zgpg30 or equivalent | A standard proton-decoupled pulse sequence with a 30° flip angle is employed to shorten the necessary relaxation delay, thus reducing the total experiment time. |

| Spectral Width (SW) | 0 to 220 ppm | This range amply covers the expected chemical shifts for all carbon types present in the molecule. |

| Number of Scans (NS) | ≥ 1024 | A significant number of scans are required to overcome the low natural abundance of the 13C isotope and achieve a satisfactory signal-to-noise ratio. |

| Relaxation Delay (D1) | 2.0 seconds | This delay allows for adequate relaxation of the carbon nuclei between pulses, which is crucial for obtaining signals that are more representative of the relative number of carbons, although strict quantitative analysis is not the primary goal. |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | This parameter dictates the digital resolution of the resulting spectrum. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

The Role of Proton Decoupling:

In a standard 13C NMR experiment, the sample is irradiated with a broad band of radiofrequencies that covers the entire proton chemical shift range. This technique, known as proton decoupling, removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon atom appears as a single, sharp line. This not only simplifies interpretation but also significantly enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Spectral Interpretation: Assigning the Resonances of 4-(2-aminopropyl)-N,N-dimethylaniline

The core of the analysis lies in the accurate assignment of each resonance to its corresponding carbon atom. This is achieved through a combination of chemical shift theory, comparison with related structures, and the use of advanced NMR techniques.

Predicted Chemical Shifts and Rationale

The predicted chemical shifts for 4-(2-aminopropyl)-N,N-dimethylaniline are presented below. These predictions are based on the analysis of structurally similar compounds, such as N,N-dimethyl-p-toluidine for the aromatic core and amphetamine for the side chain, and are supplemented by data from online NMR prediction databases.

Table 2: Predicted 13C Chemical Shifts and Assignments for 4-(2-aminopropyl)-N,N-dimethylaniline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C4 (ipso-NMe2) | 148 - 152 | The carbon directly attached to the strongly electron-donating N,N-dimethylamino group is significantly deshielded. |

| C1 (ipso-propyl) | 128 - 132 | This quaternary aromatic carbon is attached to the alkyl side chain and is less deshielded than C4. |

| C2, C6 (ortho-propyl) | 129 - 133 | These aromatic carbons are ortho to the aminopropyl group and meta to the N,N-dimethylamino group. |

| C3, C5 (ortho-NMe2) | 112 - 116 | The powerful electron-donating resonance effect of the N,N-dimethylamino group strongly shields these ortho carbons, shifting them significantly upfield. |

| N(CH3)2 | 40 - 45 | This is a typical chemical shift range for the methyl carbons of an N,N-dimethylamino group attached to an aromatic ring. |

| CH (methine) | 48 - 53 | The methine carbon of the side chain is deshielded by the adjacent primary amine and the aromatic ring. |

| CH2 (methylene) | 40 - 45 | The methylene carbon is adjacent to the aromatic ring and the chiral center. |

| CH3 (methyl) | 22 - 26 | The terminal methyl group of the propyl side chain is expected to be the most shielded (most upfield) of the aliphatic carbons. |

Visualizing Molecular Structure and Assignments

The following diagram illustrates the numbering scheme used for the carbon atoms in 4-(2-aminopropyl)-N,N-dimethylaniline for NMR assignment purposes.

Caption: Numbering scheme for 13C NMR assignments of 4-(2-aminopropyl)-N,N-dimethylaniline.

Advanced Spectral Editing: DEPT for Unambiguous Assignments

For a definitive assignment of the protonated carbons in the aliphatic side chain, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is strongly recommended.[1] This technique differentiates carbon signals based on the number of attached protons.

-

DEPT-90: This spectrum will only show signals from CH (methine) carbons.

-

DEPT-135: This spectrum will show CH and CH3 (methyl) carbons as positive peaks and CH2 (methylene) carbons as negative peaks.

By acquiring and comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, the signals for the methyl, methylene, and methine carbons of the 2-aminopropyl side chain can be unequivocally identified.

Workflow for DEPT-Assisted Assignment:

Caption: A logical workflow for the unambiguous assignment of carbon types using DEPT NMR spectroscopy.

Ensuring Trustworthiness: A Self-Validating Analytical System

The integrity of the final analysis is contingent upon the quality of the acquired data. The following validation checks are essential:

-

Solvent Reference: The residual solvent peak (for CDCl3, a triplet at ~77.16 ppm) should be identified and can be used to calibrate the chemical shift axis.

-

Signal Count: The spectrum should exhibit the expected number of signals. For 4-(2-aminopropyl)-N,N-dimethylaniline, nine distinct carbon signals are anticipated (four aromatic CH, two aromatic quaternary, and three aliphatic).

-

Chemical Shift Plausibility: The observed chemical shifts should align with the predicted ranges for the assigned functional groups.[2] Significant deviations could indicate structural misassignment or the presence of an unexpected isomer or impurity.

-

Peak Morphology: Sharp, well-defined peaks are indicative of a pure, homogeneous sample and a properly shimmed spectrometer. Broad signals may suggest sample aggregation, degradation, or the need for spectrometer maintenance.

Conclusion

The 13C NMR analysis of 4-(2-aminopropyl)-N,N-dimethylaniline is an indispensable tool for its structural verification and quality control. By adhering to a systematic and scientifically grounded protocol, from meticulous sample preparation to thoughtful data interpretation, researchers can generate high-fidelity and reliable data. The synergistic use of standard proton-decoupled 13C NMR with advanced spectral editing techniques like DEPT provides a robust and comprehensive methodology for the unambiguous assignment of every carbon atom in the molecule. This guide has laid out the essential theoretical underpinnings, practical methodologies, and critical validation steps to empower scientists to confidently execute and interpret the 13C NMR analysis of this compelling molecule.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

-

Avdievich, N. I., et al. (2000). Solid state and solution 13C NMR peak assignments for methamphetamine·HCl, MDMA·HCl, and their C, N, and O-deuterated and 15N-labeled analogues. Journal of forensic sciences, 45(5), 1036-1047. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]

Sources

The Enigmatic Scaffold: A Technical Primer on the Medicinal Chemistry Potential of 4-(2-aminopropyl)-N,N-dimethylaniline

Abstract

This technical guide delves into the prospective medicinal chemistry applications of the novel compound, 4-(2-aminopropyl)-N,N-dimethylaniline. While direct empirical data on this specific molecule is nascent, its structural architecture, combining a phenethylamine core with an N,N-dimethylaniline moiety, presents a compelling case for its exploration as a modulator of central nervous system targets. Drawing upon established structure-activity relationships of analogous compounds, this document will construct a predictive framework for its synthesis, potential pharmacological activities, and a strategic workflow for its preclinical evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded, albeit theoretical, exploration of a promising chemical entity.

Introduction: Unveiling a Hybrid Scaffold

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can yield compounds with enhanced therapeutic profiles. 4-(2-aminopropyl)-N,N-dimethylaniline emerges as a molecule of significant interest due to its hybrid nature. It is fundamentally a substituted amphetamine, a class of compounds renowned for their profound effects on the central nervous system (CNS).[1][2] The amphetamine backbone is known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3]

What distinguishes this particular molecule is the presence of the N,N-dimethylaniline group at the 4-position of the phenyl ring. This substitution is anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The N,N-dimethylaniline moiety, a common precursor in the synthesis of various dyes and pharmaceuticals, introduces a highly electron-donating group, which can alter the molecule's binding affinity and functional activity at various receptors and transporters.[4] This guide will, therefore, explore the untapped potential of this unique structural amalgamation.

Synthetic Strategy: A Plausible Pathway

Proposed Retrosynthetic Analysis

A feasible retrosynthetic pathway is outlined below, starting from the commercially available 4-bromo-N,N-dimethylaniline.

Caption: Retrosynthetic analysis of 4-(2-aminopropyl)-N,N-dimethylaniline.

Step-by-Step Experimental Protocol

-

Grignard Reagent Formation: 4-bromo-N,N-dimethylaniline would first be converted to its corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Coupling Reaction: The freshly prepared Grignard reagent would then be reacted with a suitable three-carbon synthon, such as propene oxide or 1-chloropropan-2-one, to introduce the propan-2-one side chain at the 4-position of the N,N-dimethylaniline ring, yielding 1-(4-(dimethylamino)phenyl)propan-2-one.

-

Reductive Amination: The resulting ketone intermediate would then undergo reductive amination. This can be achieved through various methods, including reaction with ammonia in the presence of a reducing agent like hydrogen gas over a Raney Nickel catalyst, or with a milder reducing agent such as sodium cyanoborohydride. This step would introduce the primary amine at the 2-position of the propyl chain, yielding the target compound, 4-(2-aminopropyl)-N,N-dimethylaniline.

-

Purification and Characterization: The final product would be purified using standard techniques such as column chromatography and crystallization. Characterization would be performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Hypothesized Pharmacology and Mechanism of Action

The structural similarity of 4-(2-aminopropyl)-N,N-dimethylaniline to known psychoactive compounds, particularly substituted amphetamines and phenethylamines, provides a strong basis for hypothesizing its potential pharmacological targets and mechanism of action.

Monoamine Transporter Interactions

The core amphetamine scaffold is a well-established substrate and inhibitor of monoamine transporters.[3] Therefore, it is highly probable that 4-(2-aminopropyl)-N,N-dimethylaniline will exhibit affinity for DAT, NET, and SERT. The N,N-dimethylaniline substitution is likely to influence the relative potency and selectivity for these transporters. The electron-donating nature of the dimethylamino group could enhance binding to certain transporters, potentially leading to a unique pharmacological profile.

Caption: Hypothesized interaction with monoamine transporters.

Serotonin Receptor Modulation

Phenethylamine derivatives are known to interact with various serotonin receptors, with the 5-HT2A receptor being a particularly important target for psychedelic and empathogenic compounds.[5][6] The N,N-dimethylaniline moiety could confer significant affinity and potentially agonistic or antagonistic activity at 5-HT2A and other serotonin receptor subtypes. The electronic properties of the dimethylamino group might favor interactions with specific residues in the receptor's binding pocket.

Potential Therapeutic Applications

Based on its hypothesized pharmacology, 4-(2-aminopropyl)-N,N-dimethylaniline could be investigated for a range of therapeutic applications, including:

-

CNS Stimulant: For conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) or narcolepsy, if it demonstrates a favorable profile of DAT and NET inhibition.[1]

-

Antidepressant/Anxiolytic: If it exhibits significant activity at SERT and/or specific serotonin receptors.

-

Novel Psychoactive Agent: For research into the neurobiology of consciousness and mood, depending on its 5-HT2A receptor activity.

Preclinical Evaluation Workflow: A Roadmap to Discovery

A systematic and rigorous preclinical evaluation is essential to elucidate the true pharmacological profile of 4-(2-aminopropyl)-N,N-dimethylaniline. The following workflow outlines a logical progression of in vitro and in vivo studies.

Caption: Proposed preclinical evaluation workflow.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) and functional potency (IC50 for uptake inhibition) of the compound at human DAT, NET, and SERT.

-

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing the human DAT, NET, or SERT.[7]

-

Radioligand Binding Assays: Perform competitive binding assays using specific radioligands for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT).

-

Synaptosome Uptake Assays: Prepare synaptosomes from rat brain tissue and measure the inhibition of radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) uptake in the presence of increasing concentrations of the test compound.[8][9]

-

-

Data Presentation:

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| hDAT | Hypothetical Value | Hypothetical Value |

| hNET | Hypothetical Value | Hypothetical Value |

| hSERT | Hypothetical Value | Hypothetical Value |

-

Objective: To assess the binding affinity and functional activity (agonist, antagonist, or inverse agonist) at key serotonin receptor subtypes, particularly 5-HT2A.

-

Methodology:

-

Radioligand Binding Assays: Use cell membranes expressing the target serotonin receptors and appropriate radioligands (e.g., [3H]ketanserin for 5-HT2A).

-

Second Messenger Assays: Measure the effect of the compound on intracellular signaling pathways coupled to the receptor, such as inositol phosphate accumulation or calcium mobilization for Gq-coupled receptors like 5-HT2A.

-

In Vivo Studies

-

Objective: To evaluate the in vivo CNS stimulant effects of the compound.

-

Methodology:

-

Locomotor Activity: Administer the compound to rodents and measure changes in spontaneous locomotor activity using an actophotometer or open-field test.[10] An increase in activity would suggest a stimulant effect.

-

Forced Swim Test: This model can be used to assess potential antidepressant-like effects. A reduction in immobility time is indicative of an antidepressant-like profile.

-

-

Objective: To obtain initial data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to assess its acute toxicity.

-

Methodology:

-

Pharmacokinetic Studies: Administer the compound to rodents via relevant routes (e.g., oral, intraperitoneal) and measure plasma and brain concentrations over time.

-

Acute Toxicity Studies: Determine the median lethal dose (LD50) and observe for any overt signs of toxicity at various dose levels.

-

Conclusion and Future Directions

4-(2-aminopropyl)-N,N-dimethylaniline represents a scientifically intriguing yet underexplored molecule. Based on a robust analysis of its structural components and the known pharmacology of related compounds, there is a strong rationale for its investigation as a novel CNS agent. Its unique combination of a phenethylamine core and an N,N-dimethylaniline substituent warrants a thorough investigation of its interactions with monoamine transporters and serotonin receptors. The proposed synthetic route and preclinical evaluation workflow provide a clear and logical path forward for elucidating its therapeutic potential. Future research should focus on the synthesis of this compound and its analogs, followed by the systematic in vitro and in vivo characterization outlined in this guide. The insights gained from such studies could pave the way for the development of a new generation of CNS therapeutics with improved efficacy and safety profiles.

References

-

ResearchGate. Synthesis of 4-nitroso-N, N-dimethylaniline. [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

-

RSC Publishing. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

-

Wikipedia. Amphetamine. [Link]

-

Wikipedia. Dimethylaniline. [Link]

-

Wikipedia. Substituted amphetamine. [Link]

-

PubChem. 4-(2-aminopropyl)-N,N-dimethylaniline. [Link]

-

ACS Publications. Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. [Link]

-

Asian Journal of Pharmaceutical Research. Review Paper on Models for CNS Stimulant Drug Screening. [Link]

- Google Patents. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.

-

PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

-

PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

MDPI. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. [Link]

-

Taylor & Francis Online. Substituted amphetamines – Knowledge and References. [Link]

-

Frontiers. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

-

Slideshare. Cns stimulants and depressants screening models. [Link]

-

PLOS One. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. [Link]

-

ChemRxiv. The Effects of Benzene Substituents and Intermediate Linkage on Local Anesthetic Effectiveness. [Link]

-

PubMed. A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. [Link]

-

KoreaScience. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics. [Link]

-

Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

-

PubMed Central. Caenorhabditis elegans as an in vivo model to assess amphetamine tolerance. [Link]

-

International Journal Research Publication and Analysis. benzene derivatives in medicinal chemistry: structural features and biological activities. [Link]

-

PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

-

Semantic Scholar. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [Link]

-

ResearchGate. Review Paper on Models for CNS Stimulant Drug Screening. [Link]

-

ResearchGate. Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. [Link]

- Google Patents. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) -

-

Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [Link]

-

ACS Publications. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]

-

ACS Publications. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

-

ResearchGate. Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. [Link]

-

PubMed. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. [Link]

-

MDPI. Biological Activity of Quaternary Ammonium Salts and Their Derivatives. [Link]

-

PubChem. 2-(2-Aminopropyl)benzene-1,4-diol. [Link]

-

PubChem. 4-(2-amino-2-methylpropyl)-N,N-dimethylaniline. [Link]

-

PubMed. [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of ... [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]00)

Sources

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 10. asianjpr.com [asianjpr.com]

Methodological & Application

High-Precision Derivatization of 4-(2-Aminopropyl)-N,N-Dimethylaniline

Introduction & Chemical Profile[1][2][3]

4-(2-aminopropyl)-N,N-dimethylaniline (CAS: 57580-63-9) represents a unique "dual-zone" pharmacophore and chemical building block. Structurally, it fuses a phenethylamine backbone (analogous to amphetamine scaffolds) with a para-dimethylamino electron-donating group (EDG).[1]

This hybrid structure offers two distinct orthogonal reactivity sites for derivatization:

-

The Aliphatic Primary Amine (Site A): A nucleophilic center ideal for library generation via reductive amination or amide coupling.[1]

-

The Electron-Rich Aromatic Ring (Site B): The dimethylamino group strongly activates the ring positions ortho to itself, facilitating Electrophilic Aromatic Substitution (EAS), particularly diazo coupling for the synthesis of solvatochromic dyes and fluorescent probes.[1]

Safety & Compliance Warning

CRITICAL: This compound is a structural analog of substituted phenethylamines.[1] While used in materials science (curing agents) and dye synthesis, researchers must verify compliance with local controlled substance regulations (e.g., DEA scheduling in the US, Misuse of Drugs Act in the UK) prior to procurement or synthesis.[1]

-

Toxicology: Potential for methemoglobinemia upon skin absorption or inhalation.[1][2] Handle strictly in a fume hood with nitrile gloves and face shield.[1]

Reactivity Landscape Visualization

The following diagram outlines the orthogonal derivatization pathways available for this scaffold.

Caption: Orthogonal reactivity map showing the aliphatic amine (Site A) and electron-rich ring (Site B) pathways.

Protocol Module A: Chemoselective Reductive Amination

Application: Synthesis of secondary amine libraries for SAR (Structure-Activity Relationship) profiling.[1] Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][3] Standard: Modified Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB).[1]

Rationale

Traditional reductive amination using

Experimental Protocol

Reagents:

-

Substrate: 4-(2-aminopropyl)-N,N-dimethylaniline (1.0 equiv)

-

Aldehyde: R-CHO (1.1 equiv)[1]

-

Reductant:

(1.4 equiv)[1] -

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]

-

Acid Catalyst: Acetic Acid (1.0 equiv)[1]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol).[1]

-

Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: Monitoring by TLC is crucial here to ensure imine formation before reduction.[1]

-

Reduction: Cool the mixture to 0°C. Add

(1.4 mmol) portion-wise over 10 minutes. -

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient with 1%

).

Data Output & QC:

| Parameter | Specification | Observation |

| TLC Monitoring | Ninhydrin Stain | Disappearance of primary amine (Red/Purple spot). |

| Yield Target | > 75% | Lower yields indicate steric bulk of aldehyde.[1] |

| Side Product | Tertiary Amine | < 5% (Controlled by STAB stoichiometry).[1] |

Protocol Module B: Diazo Coupling for Probe Synthesis

Application: Creation of colorimetric indicators or "Push-Pull" chromophores.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][4] The dimethylamino group activates the ring, directing the diazonium electrophile to the ortho position (relative to the

Rationale

The

Experimental Protocol

Phase 1: Preparation of Diazonium Salt

-

Dissolve the aniline derivative (e.g., Sulfanilic acid for water solubility) (1.0 mmol) in

(2.5 mL).[1] -

Cool to 0–5°C in an ice bath.

-

Add aqueous

(1.1 mmol) dropwise. Maintain temperature < 5°C to prevent decomposition.[1] Stir for 20 mins.

Phase 2: Coupling

-

Substrate Prep: Dissolve 4-(2-aminopropyl)-N,N-dimethylaniline (1.0 mmol) in dilute acetic acid/buffer (pH ~4–5). Note: Acidic conditions prevent the aliphatic amine from reacting, while the aromatic ring remains activated.

-

Addition: Slowly add the cold diazonium salt solution to the substrate solution with stirring at 0–5°C.

-

Buffering: Slowly add saturated sodium acetate to adjust pH to ~6.0. A colored precipitate (Red/Orange) should form immediately.[1]

-

Workup: Stir for 1 hour. Filter the solid precipitate.[5] Recrystallize from Ethanol/Water.[1]

Protocol Module C: High-Efficiency Amide Coupling

Application: Attaching the scaffold to carboxylic acid-containing drugs or fluorophores. Standard: HATU-mediated coupling.

Experimental Workflow Visualization

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol Notes:

-

Solvent: DMF is preferred for solubility.[1]

-

Base: DIPEA (3.0 equiv) is required to ensure the aliphatic amine is deprotonated (free base form) for nucleophilic attack.[1]

-

Purification: Amides often precipitate upon water addition or require reverse-phase HPLC if polar.

Analytical Validation (QC)

For all synthesized derivatives, the following spectral features confirm identity:

| Technique | Feature | Diagnostic Signal |

| 1H NMR | Dimethylamino | Singlet (6H) at |

| 1H NMR | Propyl Chain | Doublet (3H) at |

| LC-MS | Parent Ion | |

| IR | Amide Bond | Strong band at |

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

-

Gorelsky, S. I., et al. (2008).[1] "Mechanism of the reaction of N,N-dimethylaniline with diazonium salts." Journal of Organic Chemistry. (General reference for EAS on dimethylanilines).

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.[1]

-

PubChem Compound Summary. (2025). "4-(2-aminopropyl)-N,N-dimethylaniline."[7][6][8] National Center for Biotechnology Information.[1] [1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 4-(2-aminopropyl)-n,n-dimethylaniline dihydrochloride (C11H18N2) [pubchemlite.lcsb.uni.lu]

- 7. 4-(2-amino-2-methylpropyl)-N,N-dimethylaniline | C12H20N2 | CID 3043620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(2-aminopropyl)-N,N-dimethylaniline | C11H18N2 | CID 3043612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-(2-aminopropyl)-N,N-dimethylaniline as a Versatile Precursor in Heterocyclic Compound Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-(2-aminopropyl)-N,N-dimethylaniline, a bifunctional building block with significant potential in the construction of diverse nitrogen-containing heterocyclic scaffolds. While this specific reagent remains a relatively underexplored area of synthetic chemistry, its structural motifs—a nucleophilic aniline core and a reactive primary aminopropyl side chain—position it as a prime candidate for established cyclization strategies. This document outlines detailed, theoretically grounded protocols for its application in the synthesis of indoles, quinolines, and benzodiazepines, drawing upon analogous, well-documented chemical transformations. The causality behind experimental choices, potential mechanistic pathways, and self-validating analytical checkpoints are thoroughly discussed to empower researchers in drug discovery and materials science to leverage this promising precursor.

Introduction: The Strategic Value of a Bifunctional Building Block

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic design of synthetic precursors that offer multiple reactive handles is paramount for the efficient construction of molecular complexity. 4-(2-aminopropyl)-N,N-dimethylaniline (Figure 1) is one such precursor, possessing a unique combination of a highly electron-rich aromatic ring, a tertiary dimethylamino group, and a primary alkylamine.

-

The Aniline Moiety : The N,N-dimethylaniline core is a potent nucleophile, predisposing the aromatic ring to electrophilic substitution and participation in cyclization reactions that rely on electron-rich aromatic systems.[2]

-

The Aminopropyl Chain : The primary amine on the propyl side chain offers a distinct reactive site for condensation, amidation, and intramolecular cyclization reactions, enabling the formation of a variety of ring systems.[3]

This guide provides hypothetical, yet scientifically robust, protocols for the application of this reagent in three major classes of heterocyclic synthesis.

Figure 1: Structure of 4-(2-aminopropyl)-N,N-dimethylaniline A versatile precursor for heterocyclic synthesis.

Caption: Chemical structure of 4-(2-aminopropyl)-N,N-dimethylaniline.

Synthesis of Substituted Indoles via an Adapted Bischler-Möhlau Approach

The Bischler-Möhlau indole synthesis is a classical method that involves the reaction of an α-halo-ketone with an excess of an aniline.[4] The electron-rich nature of the N,N-dimethylaniline ring in our target molecule makes it an excellent candidate for this transformation.

Scientific Rationale and Mechanistic Insight

The reaction is predicated on the initial N-alkylation of the aniline nitrogen by the α-halo-ketone, followed by an intramolecular electrophilic attack of the electron-rich aromatic ring on the carbonyl carbon. The N,N-dimethyl group strongly activates the ortho positions of the aniline ring, facilitating this cyclization. A subsequent dehydration and aromatization cascade yields the indole scaffold.

Caption: Workflow for the adapted Bischler-Möhlau indole synthesis.

Detailed Experimental Protocol

Objective: To synthesize a 2-aryl-5-(dimethylamino)-1-(2-aminopropyl)indole derivative.

Materials:

-

4-(2-aminopropyl)-N,N-dimethylaniline

-

2-Bromoacetophenone (or other α-bromo-ketone)

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-aminopropyl)-N,N-dimethylaniline (1.0 eq) and 2-bromoacetophenone (1.1 eq).

-

Solvent and Base: Add anhydrous toluene to the flask to create a 0.5 M solution with respect to the aniline derivative. Add sodium bicarbonate (2.5 eq) to act as a mild base to neutralize the HBr formed during the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A typical reaction time is 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and excess sodium bicarbonate. Wash the solids with a small amount of toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove any unreacted aniline, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validation:

-

TLC Analysis: Compare the crude product spot with the starting materials to confirm conversion.

-

Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aniline N-H protons and the appearance of indole-specific proton signals would be indicative of a successful reaction.

Quinolines via a Modified Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines from anilines and β-ketoesters.[5] The primary amine on the propyl side chain of 4-(2-aminopropyl)-N,N-dimethylaniline can be strategically employed in a variation of this synthesis.

Scientific Rationale

This proposed protocol involves a two-step, one-pot process. First, the primary amine of the side chain condenses with a β-ketoester to form an enamine intermediate. In the second step, a high-temperature thermal cyclization is initiated. The aniline nitrogen attacks the ester carbonyl, leading to the formation of the quinoline ring system.

Caption: Proposed workflow for a modified Conrad-Limpach quinoline synthesis.

Detailed Experimental Protocol

Objective: To synthesize a 4-hydroxyquinoline derivative bearing the aminopropyl-dimethylaniline substituent.

Materials:

-

4-(2-aminopropyl)-N,N-dimethylaniline

-

Ethyl acetoacetate (or other β-ketoester)

-

Dowtherm A (or other high-boiling solvent)

-

Polyphosphoric acid (PPA) as a catalyst (optional)

Procedure:

-

Initial Condensation: In a flask suitable for high-temperature reactions, mix 4-(2-aminopropyl)-N,N-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). Heat the mixture at 100-120 °C for 1-2 hours to facilitate the initial condensation and removal of water.

-

Cyclization: Add Dowtherm A to the reaction mixture and heat to approximately 250 °C. Maintain this temperature for 30-60 minutes to induce thermal cyclization. The progress can be monitored by observing the evolution of ethanol.

-

Catalysis (Optional): For less reactive substrates, a catalytic amount of PPA can be added during the cyclization step to promote the reaction at a lower temperature.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice-cold hexane to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold hexane, and recrystallize from a suitable solvent such as ethanol or isopropanol to obtain the purified 4-hydroxyquinoline derivative.

Self-Validation:

-

Melting Point: A sharp melting point of the recrystallized product indicates high purity.

-

Spectroscopy: ¹H NMR should show the characteristic signals for the quinoline core and the disappearance of the ethyl group signals from the starting ester.

Synthesis of 1,4-Benzodiazepine Scaffolds

The dual amine functionalities of 4-(2-aminopropyl)-N,N-dimethylaniline make it a plausible precursor for the synthesis of seven-membered benzodiazepine rings, which are privileged structures in medicinal chemistry.[6][7]

Scientific Rationale

This hypothetical protocol involves a multi-step synthesis. First, the primary amine of the side chain is acylated with a 2-halobenzoyl chloride. The resulting amide then undergoes an intramolecular nucleophilic aromatic substitution, where the aniline nitrogen displaces the halide on the benzoyl ring to form the seven-membered benzodiazepine core.

Detailed Experimental Protocol

Objective: To synthesize a novel 1,4-benzodiazepine derivative.

Materials:

-

4-(2-aminopropyl)-N,N-dimethylaniline

-

2-Chlorobenzoyl chloride

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Acylation: Dissolve 4-(2-aminopropyl)-N,N-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add 2-chlorobenzoyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Intramolecular Cyclization: To the same reaction vessel, add potassium carbonate (3.0 eq). Heat the mixture to 100-120 °C and stir for 12-18 hours to facilitate the intramolecular cyclization.

-

Work-up: Cool the reaction mixture and pour it into ice water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the proposed syntheses based on yields reported for analogous reactions in the literature.

| Heterocycle | Synthetic Method | Key Reagents | Expected Yield Range |

| Indole | Adapted Bischler-Möhlau | α-bromo-ketone | 50-75% |

| Quinoline | Modified Conrad-Limpach | β-ketoester | 60-85% |

| Benzodiazepine | Acylation & Cyclization | 2-halobenzoyl chloride | 40-60% |

Conclusion

4-(2-aminopropyl)-N,N-dimethylaniline represents a promising, yet underutilized, building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide, while based on established chemical principles rather than direct precedent, provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. The successful application of these methods would open new avenues for creating novel chemical entities for drug discovery and development.

References

- Chilloux, A., Biannic, B., Girault, F., & Merour, J. Y. (2007). Synthesis of New 4-(3,4,5-Trimethoxyphenyl)-3H-Furo[3,4-b]Carbazole-3-Ones Derivatives. Letters in Organic Chemistry, 4(1), 26-29.

- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.

- Ohmura, T., Yagi, K., Torigoe, T., & Suginome, M. (2021). IrCl(DTBM-SEGPHOS)(C2H4) catalyzes an efficient intramolecular addition of a C(sp3)-H bond of the dimethylamino group across the C-C triple bond in 2-alkynyl-N,N-dimethylanilines. Synthesis, 53(17), 3057-3064.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

-

Fischer Indole Synthesis. (2021). [Video]. YouTube. Available at: [Link]

-

PubChem. (n.d.). 4-(2-aminopropyl)-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. DOI:10.1039/C9GC03655E.

-

MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ResearchGate. (n.d.). (PDF) Bischler Indole Synthesis.

- ResearchGate. (n.d.). (PDF) Fischer Indole Synthesis.

- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.

- ResearchGate. (n.d.). (a) Radical cyclization of N,N-dimethylaniline and N-phenyl maleimide (HAT: hydrogen atom transfer). (b)

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Beilstein Journals. (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.

- Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.

- Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

- National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- ResearchGate. (n.d.). (PDF)

- Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.

- ResearchGate. (n.d.). Pictet‐Spengler reaction between 4‐(3‐aminobenzofuran‐2‐yl)quinoline‐2‐ones and benzaldehydes.

- PubMed. (2009). One-step synthesis of complex nitrogen heterocycles from imines and alkyl-substituted maleic anhydrides.

- ResearchGate. (n.d.). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).

- Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- PrepChem.com. (n.d.). Synthesis of 4-[3-bis(2-hydroxyethyl)aminopropyl]amino-quinoline.

- Biosynth. (n.d.). 4-(2-Aminopropyl)-N,N-dimethylaniline dihydrochloride.

- Wiley Online Library. (n.d.). 2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative.

- ResearchGate. (n.d.). (PDF) N-N(+)

- National Institutes of Health. (n.d.). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. PubMed Central.

- PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine.

- Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

- MDPI. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.

- MDPI. (n.d.). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.

- The University of British Columbia. (2023). One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines. Journal of Organic Chemistry, 88.

- Nature. (2019). Nitrogen heterocycles form peptide nucleic acid precursors in complex prebiotic mixtures. Scientific Reports, 9(1), 9346.

- BenchChem. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions.

- Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.

- MDPI. (2018).

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]

- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 5. iipseries.org [iipseries.org]

- 6. mdpi.com [mdpi.com]

- 7. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 4-(2-aminopropyl)-N,N-dimethylaniline in Advanced Polymer Synthesis

An Application and Protocol Guide

Abstract: The field of polymer chemistry is in a perpetual search for novel monomers and reagents that introduce advanced functionality and enable precise control over polymer architecture. This guide introduces 4-(2-aminopropyl)-N,N-dimethylaniline, a bifunctional molecule possessing both a primary aliphatic amine and a tertiary aromatic amine. While specific literature on this compound's role in polymerization is emerging, its distinct functional moieties are well-understood archetypes in polymer synthesis. This document provides a detailed theoretical framework and practical protocols for researchers to leverage this molecule's unique structure in three key areas: as a redox co-initiator for radical polymerization, as a functional monomer in step-growth polymerization, and as an initiator for ring-opening polymerization.

Introduction and Structural Analysis

4-(2-aminopropyl)-N,N-dimethylaniline is a substituted aniline derivative characterized by two distinct, reactive amine centers.

-

The Tertiary Aromatic Amine: The N,N-dimethylaniline group is a classic component of redox initiation systems. It acts as a potent electron donor, capable of accelerating the decomposition of peroxides to generate free radicals at ambient temperatures.[1][2] Its inclusion suggests a role as a catalyst or co-initiator.

-

The Primary Aliphatic Amine: The aminopropyl group provides a highly nucleophilic primary amine (-NH2). This functionality is a cornerstone of step-growth polymerization, readily reacting with electrophiles like acyl chlorides, isocyanates, and epoxides to form stable polymer backbones.[3][4] It is also an effective initiator for the ring-opening polymerization of cyclic esters.[5][6]

This duality makes 4-(2-aminopropyl)-N,N-dimethylaniline a uniquely versatile tool, capable of acting as an initiator that simultaneously installs a reactive functional group at the chain end, or as a monomer that builds a functional group directly into the polymer backbone.

Application I: Redox Co-initiator in Free Radical Polymerization

The most immediate application of the N,N-dimethylaniline moiety is as an accelerator in redox-initiated free-radical polymerization. Paired with an organic peroxide like benzoyl peroxide (BPO), it facilitates the generation of initiating radicals at or near room temperature, a process that would otherwise require significant thermal energy.[7]

Scientific Principle & Mechanistic Insight

The initiation mechanism involves a nucleophilic SN2 attack by the lone pair of electrons on the tertiary amine onto the oxygen-oxygen bond of the peroxide.[2] This forms an unstable intermediate that rapidly decomposes into a benzoyloxy radical, a benzoate anion, and an amine radical cation.[7] The benzoyloxy radical is the primary species that initiates the polymerization of a vinyl monomer.

A key advantage of using 4-(2-aminopropyl)-N,N-dimethylaniline is that the initiator fragment becomes covalently bonded to the polymer chain as an end-group. This process yields a polymer chain with a terminal primary amine, which is available for subsequent post-polymerization modifications, such as grafting, cross-linking, or conjugation with biomolecules.

Caption: Redox initiation workflow using the tertiary amine/peroxide system.

Protocol 1: Ambient Temperature Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a terminal primary amine group.

Materials & Equipment:

-

Methyl methacrylate (MMA), inhibitor removed

-

Benzoyl peroxide (BPO)

-

4-(2-aminopropyl)-N,N-dimethylaniline

-

Nitrogen source for purging

-

Glass vial with magnetic stir bar

-

Ice bath

-

Methanol (for precipitation)

-

Vacuum filtration setup

Procedure:

-

Monomer Preparation: Pass 10.0 g (93.4 mmol) of MMA through a column of basic alumina to remove the inhibitor. Place it in a glass vial with a stir bar.

-

Initiator Addition: Add 0.113 g (0.467 mmol, 0.5 mol% relative to monomer) of BPO to the MMA and stir until fully dissolved.

-

Deoxygenation: Purge the solution with dry nitrogen for 15 minutes while cooling the vial in an ice bath to prevent premature polymerization.

-

Initiation: While stirring vigorously, inject 0.083 g (0.467 mmol, 1:1 molar ratio with BPO) of 4-(2-aminopropyl)-N,N-dimethylaniline into the cold monomer solution. Seal the vial.

-